molecular formula C22H16N4O B10814278 5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine

5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine

Numéro de catalogue: B10814278
Poids moléculaire: 352.4 g/mol
Clé InChI: HEAGNKNMQVIVMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MU1210, also known as 1-Methyl-4-(9-(3-(pyridin-4-yl)-phenyl)-7-oxa-2-aza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-3-yl)-1H-pyrazole, is a potent and selective inhibitor of cdc-like kinases (cdc2-like kinases) CLK1, CLK2, and CLK4. These kinases are involved in the regulation of RNA splicing through phosphorylation of serine and arginine-rich family of splicing factors .

Méthodes De Préparation

The synthesis of MU1210 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

  • Formation of the bicyclic core through a series of cyclization reactions.
  • Introduction of the pyrazole ring via condensation reactions.
  • Functionalization of the pyridine and phenyl rings through substitution reactions.

Industrial production methods for MU1210 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

MU1210 undergoes several types of chemical reactions, including:

    Oxidation: MU1210 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound, leading to different reduced forms.

    Substitution: Substitution reactions, particularly on the pyridine and phenyl rings, can introduce new functional groups, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

MU1210 has several scientific research applications:

Mécanisme D'action

MU1210 exerts its effects by inhibiting the activity of cdc-like kinases CLK1, CLK2, and CLK4. It binds to the back pocket of these kinases, preventing their phosphorylation activity. This inhibition affects the phosphorylation of serine and arginine-rich family of splicing factors, altering RNA splicing and impacting various cellular processes .

Comparaison Avec Des Composés Similaires

MU1210 is unique in its high selectivity and potency against CLK1, CLK2, and CLK4. Similar compounds include:

    MU140: A negative control compound for MU1210.

    NVP-BHG712: Another kinase inhibitor with different selectivity profiles.

    PP121: A kinase inhibitor with broader activity against multiple kinases.

MU1210 stands out due to its specific binding to the back pocket of CLK kinases, unlike most ATP site-targeting kinase inhibitors .

Activité Biologique

5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H22N4O\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}

This compound features a furo[3,2-b]pyridine core structure with substituents that enhance its pharmacological profile.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines. A study reported that certain pyrazole analogs demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound NameCell LineIC50 (μM)Reference
Pyrazole AMCF-70.08
Pyrazole BA5490.07

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds containing pyrazole rings have shown promise in mitigating inflammatory responses. The anti-inflammatory activity of these compounds is often assessed using the Human Red Blood Cell (HRBC) membrane stabilization method. For example, derivatives of pyrazole have been reported to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Some studies have indicated that compounds similar to this compound show activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameTarget BacteriaMIC (μM)Reference
Pyrazole CE. coli50
Pyrazole DS. aureus75

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammatory responses.
  • Receptor Binding : Docking studies suggest that these compounds may interact with various biological receptors, including COX enzymes and growth factor receptors.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the evaluation of a related pyrazole derivative in a preclinical model of breast cancer. The compound exhibited significant tumor growth inhibition compared to controls and was well-tolerated by the subjects . Another study highlighted the compound's effectiveness in reducing inflammatory markers in animal models of arthritis, showcasing its potential therapeutic application .

Propriétés

Formule moléculaire

C22H16N4O

Poids moléculaire

352.4 g/mol

Nom IUPAC

5-(1-methylpyrazol-4-yl)-3-(3-pyridin-4-ylphenyl)furo[3,2-b]pyridine

InChI

InChI=1S/C22H16N4O/c1-26-13-18(12-24-26)20-5-6-21-22(25-20)19(14-27-21)17-4-2-3-16(11-17)15-7-9-23-10-8-15/h2-14H,1H3

Clé InChI

HEAGNKNMQVIVMM-UHFFFAOYSA-N

SMILES canonique

CN1C=C(C=N1)C2=NC3=C(C=C2)OC=C3C4=CC=CC(=C4)C5=CC=NC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.